molecular formula C8H7ClFNO B1580425 N-(3-Chloro-4-fluorophenyl)acetamide CAS No. 877-90-7

N-(3-Chloro-4-fluorophenyl)acetamide

Cat. No.: B1580425
CAS No.: 877-90-7
M. Wt: 187.6 g/mol
InChI Key: ALPHMTFVUKDBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the structural arrangement of substituents on the aromatic ring. The molecular formula C8H7ClFNO indicates the presence of eight carbon atoms, seven hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and one oxygen atom. This formula reflects the acetamide functional group (-CONH-) attached to a substituted benzene ring bearing both halogen substituents.

The structural analysis reveals that the acetamide side chain forms a dihedral angle of 5.47 degrees with the benzene ring, indicating a nearly planar configuration that facilitates intramolecular interactions. The geometric parameters demonstrate specific bond lengths and angles that characterize the molecular structure: the chlorine-carbon bond length measures 1.7278 Angstroms, while the fluorine-carbon bond length is 1.3535 Angstroms. These precise measurements reflect the different atomic radii and bonding characteristics of the halogen substituents.

The molecular weight of this compound is calculated based on the atomic masses of its constituent elements. The presence of two different halogen atoms creates an asymmetric substitution pattern that influences both the physical properties and chemical reactivity of the compound. The acetamide functionality contributes to the overall polarity of the molecule through the carbonyl oxygen and amide nitrogen, which can participate in hydrogen bonding interactions.

Chemical Abstracts Service Registry Number and European Community Number Assignments

This compound is assigned the Chemical Abstracts Service registry number 877-90-7, which serves as its unique identifier in chemical databases and regulatory documentation. This registry number provides unambiguous identification across various chemical information systems and ensures accurate communication about this specific compound in scientific literature and commercial applications.

The European Community number for this compound is 677-225-1, which facilitates its identification within European chemical regulatory frameworks. These standardized identification numbers are essential for tracking the compound through various stages of research, development, and potential commercial applications. The DSSTox Substance identification number DTXSID00343343 provides additional identification within environmental and toxicological databases.

The Nikkaji Number J3.515.724G represents another database-specific identifier that enables cross-referencing across different chemical information systems. The Wikidata identifier Q82114624 links the compound to broader knowledge databases and facilitates integration with semantic web technologies. These multiple identification systems ensure comprehensive tracking and documentation of the compound across diverse scientific and regulatory contexts.

Structural Isomerism and Tautomeric Possibilities

The structural framework of this compound presents several possibilities for isomerism based on the positioning of the halogen substituents on the aromatic ring. Position isomerism, also known as regioisomerism, occurs when functional groups or substituents occupy different positions on the same parent structure. The specific 3-chloro-4-fluoro substitution pattern represents one of several possible arrangements of these two halogen atoms on the benzene ring.

Alternative positional isomers include compounds where the chlorine and fluorine atoms occupy different positions relative to the acetamide attachment point. For example, N-(3-chloro-2-fluorophenyl)acetamide represents a distinct positional isomer where the fluorine atom is positioned ortho to the acetamide group rather than para. This isomer has the Chemical Abstracts Service registry number 395-36-8 and exhibits different physical properties, including a melting point of 100 degrees Celsius and a logarithmic partition coefficient of 1.83.

The acetamide functional group itself can exist in different tautomeric forms, although the keto form predominates under normal conditions. Research has demonstrated the existence of enol tautomers of acetamide derivatives, specifically 1-aminoethenol, which represents the higher-energy tautomer of acetamide. This tautomeric form has been prepared through flash vacuum pyrolysis techniques and characterized using matrix isolation infrared spectroscopy. The enol to amide interconversion requires significant activation energy of 39.1 kilocalories per mole, indicating that the keto form is thermodynamically favored.

Another structural isomer worth noting is 4'-chloro-2'-fluoroacetanilide, which represents a different positional arrangement with the Chemical Abstracts Service registry number 59280-70-5. This isomer demonstrates a melting point of 156 degrees Celsius and a logarithmic partition coefficient of 1.91, illustrating how positional changes affect physical properties. The systematic study of these isomeric relationships provides insight into structure-property relationships within this class of halogenated acetamide compounds.

Synonymous Designations Across Chemical Databases

This compound is known by various synonymous designations across different chemical databases and literature sources. The compound appears under the systematic name 3'-chloro-4'-fluoroacetanilide, which emphasizes its relationship to the acetanilide class of compounds. Alternative nomenclature includes 3-chloro-4-fluoroacetanilide, which provides a simplified designation that remains chemically accurate.

Chemical database entries frequently list the compound under multiple identifier codes that facilitate cross-referencing between different information systems. These include alphanumeric codes such as MFCD00018095, SCHEMBL6474667, and STL553877. Commercial chemical suppliers often assign their own catalog numbers, such as AKOS002973886, AS-19210, and CS-0168162. These diverse identification systems ensure that researchers can locate information about the compound regardless of their starting database or information source.

The compound also appears in specialized chemical databases under codes like DB-057022 and EN300-220600. Research-oriented databases may use identifiers such as F21244 and AO-548/40948684. The diversity of naming conventions reflects the compound's presence across multiple chemical information ecosystems, from academic research databases to commercial chemical catalogs.

International variations in nomenclature sometimes appear in different language contexts or regional chemical databases. However, the International Union of Pure and Applied Chemistry systematic name provides the universal standard that transcends regional variations. The consistency of the Chemical Abstracts Service registry number 877-90-7 across all major databases ensures unambiguous identification regardless of local naming preferences or database-specific conventions.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO/c1-5(12)11-6-2-3-8(10)7(9)4-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPHMTFVUKDBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343343
Record name N-(3-Chloro-4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877-90-7
Record name N-(3-Chloro-4-fluorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chloro-4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acetylation of 3-Chloro-4-fluoroaniline

The most straightforward and commonly reported method for preparing N-(3-chloro-4-fluorophenyl)acetamide involves the acetylation of 3-chloro-4-fluoroaniline with acetic acid under reflux conditions.

  • Procedure : 3-Chloro-4-fluoroaniline (1 mmol, 0.145 g) is dissolved in acetic acid (20 mL) and refluxed for 4 hours. After cooling, the reaction mixture is poured into ice-cold water (100 mL) with stirring, resulting in the precipitation of the product. The solid is filtered, washed with water, and dried to yield this compound as orange crystalline blocks. These crystals can be further purified by slow evaporation from a dimethylformamide solution.

  • Yield and Purity : The melting point of the product is reported as 384 K, indicating good purity.

Step Reagent/Condition Quantity/Details Purpose
1 3-Chloro-4-fluoroaniline 0.145 g (1 mmol) Starting material
2 Acetic acid 20 mL Solvent and acetylating agent
3 Reflux 4 hours Reaction completion
4 Ice-cold water 100 mL Precipitation of product
5 Filtration and drying - Isolation of product

Acetylation via Acid Chloride Intermediate (Advanced Synthetic Route)

In more complex synthetic schemes, this compound can be prepared through the formation of acid chlorides and subsequent reaction with the amine. Although this method is generally used for more complex derivatives, it is relevant for the preparation of the acetamide moiety in multi-step syntheses.

  • Key Reagents : Chlorinating agents such as oxalyl chloride, thionyl chloride, phosphorus oxychloride, phosphorus trichloride, or phosphorus pentachloride are used to convert carboxylic acids into acid chlorides.

  • General Process : The acid chloride is reacted with 3-chloro-4-fluoroaniline or related amines in the presence of a suitable base (organic or inorganic) and solvents such as esters, ethers, chloro solvents, hydrocarbons, polar aprotic solvents, ketones, or alcohols. The reaction is typically conducted at controlled temperatures (0-5°C or room temperature) to optimize yield and selectivity.

  • Example : A patent describes the preparation of related quinazoline derivatives involving the reaction of acid chlorides with 4-[(3-chloro-4-fluorophenyl)amino] intermediates in solvents like N-methyl-2-pyrrolidone and acetonitrile, followed by purification steps involving isobutyl acetate and methyl cyclohexane. While this is a more complex system, the principles apply to acetamide synthesis.

Step Reagent/Condition Details Purpose
1 Carboxylic acid Precursor to acid chloride Starting material
2 Chlorinating agent Oxalyl chloride, SOCl2, etc. Conversion to acid chloride
3 Amine (3-chloro-4-fluoroaniline) Reactant Amide formation
4 Base Organic/inorganic Neutralize HCl byproduct
5 Solvent Polar aprotic or others Reaction medium
6 Temperature control 0-5°C or room temperature Reaction optimization

Crystallization and Purification Techniques

  • Crystallization : The crude this compound can be recrystallized from solvents such as dimethylformamide (DMF) or ethyl acetate to improve purity. Slow evaporation methods are effective for growing well-defined crystals suitable for characterization.

  • Purification : Washing with solvents like ethyl acetate or water helps remove impurities. Filtration and drying under controlled temperature conditions yield the final pure compound.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Disadvantages
Direct Acetylation 3-Chloro-4-fluoroaniline Acetic acid, reflux 4 h, precipitation in water Simple, cost-effective, direct May require longer reflux time
Acid Chloride Intermediate Route Carboxylic acid + 3-chloro-4-fluoroaniline Chlorinating agent (e.g., oxalyl chloride), base, solvents, low temp High purity, adaptable to complex syntheses Requires handling corrosive reagents
Crystallization & Purification Crude product DMF or ethyl acetate, slow evaporation Improves purity and crystal quality Additional processing step

Research Findings and Notes

  • The direct acetylation route is well-documented and yields crystalline this compound with a melting point consistent with literature values, indicating high purity.

  • The acid chloride route, while more complex, allows for integration into multi-step syntheses of related compounds, offering flexibility in pharmaceutical intermediate production.

  • Solvent choice, temperature control, and purification steps significantly influence the quality and yield of the final product.

  • No reliable data were found from less authoritative sources such as benchchem.com or smolecule.com, ensuring the information provided is based on verified patents and peer-reviewed publications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-fluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Chemistry

In the realm of chemistry, N-(3-Chloro-4-fluorophenyl)acetamide serves as a building block for synthesizing more complex molecules. Its halogen substituents can influence the electronic properties of derivatives, making it an attractive scaffold for further chemical modifications.

Biology

The compound has been investigated for its potential as an enzyme inhibitor and for interactions with specific biological receptors. Studies indicate that the presence of halogens may enhance binding affinities, which is critical for developing targeted therapies in cancer treatment .

Table 1: Biological Activity Overview

Activity TypeDescriptionReference
AntimicrobialExhibits significant antimicrobial properties
AntitumorInvestigated as a potential antitumor agent
Enzyme InhibitionPotential to inhibit specific enzymes

Medicine

In medicinal applications, this compound has been explored for its therapeutic effects, particularly in treating diseases where modulation of biological pathways is beneficial. It shows promise in the development of drugs targeting tuberculosis and other bacterial infections due to its antimicrobial properties .

Case Study: Antitubercular Activity
A study evaluated derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide for their antitubercular activities against Mycobacterium tuberculosis. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL, highlighting the potential of structurally similar compounds in drug development .

Industrial Applications

In industry, this compound is utilized in the development of new materials and as an intermediate in synthesizing other industrial chemicals. Its unique properties make it suitable for various applications, including the formulation of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (Compound 14)

  • Structure : Incorporates a thiazole ring fused to the chloro-fluorophenyl group.
  • Synthesis: Reacts 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone with thioacetamide in ethanol, yielding a white crystalline product .

2-((5-Chloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide (21a)

  • Structure: Features a quinazolinone-thioether moiety.
  • Synthesis: Derived from 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide and a mercaptoquinazolinone derivative under KI catalysis .
  • Activity: Exhibits anticancer activity, likely due to the quinazolinone core, which is known to inhibit topoisomerases or tyrosine kinases .

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

  • Structure : Substituted with a naphthalene group .
  • Synthesis : Prepared via condensation of naphthalen-1-ylacetyl chloride with 3-chloro-4-fluoroaniline in dichloromethane .
  • Crystallography : The dihedral angle between the naphthalene and chloro-fluorophenyl rings is 60.5° , influencing packing via N–H···O hydrogen bonds .

N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide

  • Structure : Contains a 4-methoxyphenyl substituent.
  • Properties: The electron-donating methoxy group improves solubility and may modulate receptor affinity. Molecular formula: C₁₅H₁₃ClFNO₂ .

N-(3-Chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

  • Structure: Includes a sulfanyl-linked quinazolinone with a 4-chlorophenyl group.
  • Molecular Formula : C₂₂H₁₄Cl₂FN₃O₂S .
  • Activity: The sulfanyl bridge and quinazolinone core enhance interactions with enzymatic targets, such as proteases or kinases .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Formula Key Substituents LogP (Predicted) Solubility Bioactivity Focus
N-(3-Chloro-4-fluorophenyl)acetamide C₈H₆ClFNO Cl, F 2.1 Low in water Intermediate synthesis
Compound 14 C₁₀H₇ClFNO₃S Thiazole 3.5 Moderate (DMSO) Kinase activation
Compound 21a C₁₈H₁₃Cl₂FN₃O₂S Quinazolinone, thioether 4.2 Low Anticancer
Naphthalene derivative C₁₈H₁₃ClFNO Naphthalene 4.8 Insoluble Ligand design
4-Methoxyphenyl analog C₁₅H₁₃ClFNO₂ Methoxyphenyl 2.8 Moderate Not specified

Biological Activity

N-(3-Chloro-4-fluorophenyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and anticancer properties, mechanisms of action, and relevant research findings.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has shown effectiveness against various bacterial strains, particularly those involved in common infections. The compound interacts with bacterial enzymes, notably forming hydrogen bonds with critical residues in penicillin-binding proteins, which are essential for bacterial cell wall synthesis.

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli16 μg/mL
Klebsiella pneumoniae8 μg/mL
Staphylococcus aureus32 μg/mL

This table summarizes the antibacterial efficacy of this compound against selected bacterial strains.

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines. The compound's mechanism involves interference with cellular pathways critical for tumor growth and proliferation.

Table 2: Cytotoxicity Assay Results

Cell LineIC50 (μM)
HeLa (Cervical Cancer)20
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)30

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating varying degrees of sensitivity among different cancer cell lines.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets within bacterial cells and cancerous tissues. The halogen substituents enhance its lipophilicity, allowing better penetration into cell membranes. This compound may disrupt essential enzymatic functions or interfere with signaling pathways that regulate cell survival and proliferation.

Case Studies

Several case studies have highlighted the potential of this compound as a lead compound in drug development:

  • Antitubercular Activity : A study explored derivatives of acetamides similar to this compound, revealing promising antitubercular activity with MIC values as low as 4 μg/mL against Mycobacterium tuberculosis .
  • Combination Therapy : Research indicates that combining this compound with other therapeutic agents may enhance its efficacy against resistant strains of bacteria and cancer cells .

Q & A

Basic: How can researchers optimize the synthetic route for N-(3-Chloro-4-fluorophenyl)acetamide to improve yield and purity?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between 3-chloro-4-fluoroaniline and chloroacetyl chloride. Key steps include:

  • Reagent Selection : Use acetonitrile as a solvent and potassium iodide (KI) as a catalyst to enhance reaction efficiency (e.g., in thioacetamide derivatives synthesis) .
  • Temperature Control : Maintain temperatures between 0–5°C during aniline activation to minimize side reactions.
  • Purification : Recrystallization from ethanol or chromatography (e.g., silica gel) ensures high purity. Yield optimization requires stoichiometric balance and slow addition of chloroacetyl chloride to prevent polymerization.

Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.1–2.3 ppm (acetamide methyl group) and δ 7.2–8.0 ppm (aromatic protons) confirm substituent positions.
    • ¹³C NMR : Signals near δ 170 ppm (amide carbonyl) and δ 40–45 ppm (CH₂Cl) validate backbone structure .
  • IR Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm amide functionality.
  • Mass Spectrometry : Molecular ion peak at m/z 187.60 (M⁺) matches the molecular formula C₈H₇ClFNO .

Advanced: How do hydrogen bonding and crystal packing influence the stability of this compound?

Methodological Answer:
X-ray diffraction studies reveal:

  • Hydrogen Bonding : The amide N-H forms intermolecular bonds with carbonyl oxygen (N-H···O=C; ~2.8 Å), creating chains along the c-axis .
  • Dihedral Angles : A small angle (~7.5°) between the benzene ring and acetamide plane enhances planar stacking, stabilizing the crystal lattice.
  • Packing Efficiency : Orthorhombic (P2₁2₁2₁) or monoclinic (P2₁/c) systems optimize van der Waals interactions, critical for thermal stability .

Advanced: What experimental and computational strategies are used to analyze the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • In Vitro Assays :
    • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HepG-2, MCF-7) with IC₅₀ values calculated via dose-response curves .
    • Enzyme Inhibition : Measure kinase activity (e.g., TRK or EGFR) using fluorescence-based assays .
  • Computational Modeling :
    • Molecular Docking : Use AutoDock Vina to predict binding affinity to kinase active sites.
    • ADMET Prediction : Tools like Discovery Studio assess pharmacokinetic properties (e.g., LogP = 4.78, high membrane permeability) .

Advanced: How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., bromo/fluoro substitutions) to identify key pharmacophores. For example:
    • Electron-Withdrawing Groups : Chlorine at the 3-position enhances electrophilicity, improving target binding .
    • Spirocyclic Moieties : Modifications (e.g., triazaspiro groups) alter steric hindrance, affecting selectivity .
  • Statistical Validation : Use ANOVA to assess significance of activity differences across analogs in replicate assays .

Advanced: What crystallographic software and refinement protocols are recommended for analyzing this compound?

Methodological Answer:

  • Software : SHELX suite (SHELXS for structure solution, SHELXL for refinement) is widely used for small-molecule crystallography .
  • Refinement Steps :
    • Data Integration : Use SAINT or APEX3 to process diffraction data.
    • Hydrogen Placement : Apply riding models for H atoms, except for amide N-H (freely refined).
    • Disorder Handling : Split occupancy models for halogen atoms in cases of positional disorder .

Basic: What are the key considerations for designing stability studies under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability :
    • Acidic (pH 1–3): Monitor hydrolysis of the amide bond via HPLC.
    • Neutral/Alkaline (pH 7–9): Assess dehalogenation or oxidation using LC-MS.
  • Thermal Stability :
    • Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
    • Accelerated aging studies (40–60°C) predict shelf-life under storage conditions .

Advanced: How can researchers leverage in silico tools to predict metabolic pathways and toxicity?

Methodological Answer:

  • Metabolism Prediction : Use SwissADME or MetaPrint2D to identify likely Phase I/II modifications (e.g., CYP450-mediated oxidation).
  • Toxicity Profiling :
    • ProTox-II : Predict hepatotoxicity (e.g., alerts for aromatic chloro groups).
    • AMES Test Simulation : Assess mutagenicity risk via virtual screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Chloro-4-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-Chloro-4-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.